molecular formula C9H15NO2 B11053723 3-[Isopropyl(2-propynyl)amino]propanoic acid

3-[Isopropyl(2-propynyl)amino]propanoic acid

Cat. No.: B11053723
M. Wt: 169.22 g/mol
InChI Key: LIQYMEUUUDUVOW-UHFFFAOYSA-N
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Description

3-[Isopropyl(2-propynyl)amino]propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an isopropyl group, a propynyl group, and an amino group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Isopropyl(2-propynyl)amino]propanoic acid typically involves the reaction of isopropylamine with propargyl bromide to form isopropyl(2-propynyl)amine. This intermediate is then reacted with acrylonitrile under specific conditions to yield this compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium or potassium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[Isopropyl(2-propynyl)amino]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted amino acids, alcohols, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[Isopropyl(2-propynyl)amino]propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[Isopropyl(2-propynyl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by acting as a substrate or inhibitor, influencing various physiological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[Isopropyl(2-propynyl)amino]propanoic acid is unique due to its combination of isopropyl and propynyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific research applications where these properties are advantageous.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

3-[propan-2-yl(prop-2-ynyl)amino]propanoic acid

InChI

InChI=1S/C9H15NO2/c1-4-6-10(8(2)3)7-5-9(11)12/h1,8H,5-7H2,2-3H3,(H,11,12)

InChI Key

LIQYMEUUUDUVOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCC(=O)O)CC#C

Origin of Product

United States

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